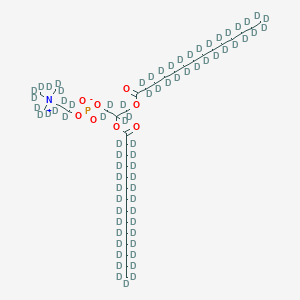
4-Bromo-5-methylthiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-methylthiophene-2-carbohydrazide is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the fifth position, and a carbohydrazide group at the second position of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylthiophene-2-carbohydrazide typically involves the following steps:
Bromination: The starting material, 5-methylthiophene-2-carboxylic acid, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromo-5-methylthiophene-2-carboxylic acid.
Conversion to Carbohydrazide: The carboxylic acid is then converted to its corresponding carbohydrazide by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The bromine atom in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under conditions such as heating or using catalysts.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-5-methylthiophene-2-carbohydrazide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of materials with specific electronic properties, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-methylthiophene-2-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparación Con Compuestos Similares
- 4-Bromo-5-methylthiophene-2-carboxylic acid
- 4-Bromo-5-methylthiophene-2-carboxaldehyde
- 4-Bromo-5-methylthiophene-2-carboxamide
Comparison: Compared to these similar compounds, 4-Bromo-5-methylthiophene-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific synthetic and research applications where other derivatives may not be as effective.
Propiedades
Fórmula molecular |
C6H7BrN2OS |
|---|---|
Peso molecular |
235.10 g/mol |
Nombre IUPAC |
4-bromo-5-methylthiophene-2-carbohydrazide |
InChI |
InChI=1S/C6H7BrN2OS/c1-3-4(7)2-5(11-3)6(10)9-8/h2H,8H2,1H3,(H,9,10) |
Clave InChI |
DRULJGOBYUSKFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C(=O)NN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)






![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
